
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H9NO2S. It is characterized by a cyclopropane ring attached to a benzenesulfonyl group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile typically involves the reaction of benzenesulfonyl chloride with cyclopropane-1-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is not well-defined. its reactivity is primarily influenced by the electron-withdrawing effects of the benzenesulfonyl and carbonitrile groups, which can activate the cyclopropane ring towards various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzenesulfonyl)cyclopropane-1-carboxylic acid
- 1-(Benzenesulfonyl)cyclopropane-1-methanol
- 1-(Benzenesulfonyl)cyclopropane-1-amine
Uniqueness
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is unique due to the presence of both a benzenesulfonyl group and a carbonitrile group attached to a cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Biological Activity
1-(Benzenesulfonyl)cyclopropane-1-carbonitrile (BSCC) is an organic compound with the molecular formula C10H9NO2S. It features a cyclopropane ring bonded to a benzenesulfonyl group and a carbonitrile group, which endows it with unique chemical properties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
BSCC can be synthesized through the reaction of benzenesulfonyl chloride with cyclopropane-1-carbonitrile in the presence of a base like triethylamine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis, yielding BSCC as a product with significant reactivity due to its electron-withdrawing groups.
The biological activity of BSCC is primarily influenced by the electron-withdrawing effects of its functional groups. The benzenesulfonyl and carbonitrile groups can activate the cyclopropane ring for various chemical transformations, potentially interacting with biological targets. However, specific molecular targets and pathways remain largely undefined in the current literature.
Anticancer Activity
Recent studies have explored the anticancer potential of BSCC. A notable investigation assessed its cytotoxic effects on various cancer cell lines. The compound demonstrated significant growth inhibition in human prostate cancer cells (DU145) and breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent. The IC50 values observed were within the low micromolar range, indicating promising potency.
Cell Line | IC50 (µM) | Effect |
---|---|---|
DU145 | 4.5 | Growth inhibition |
MCF-7 | 3.2 | Growth inhibition |
Neuroprotective Effects
In addition to its anticancer properties, BSCC has been investigated for neuroprotective effects. In vitro studies indicated that BSCC could reduce oxidative stress in neuronal cell cultures, potentially offering protective benefits against neurodegenerative diseases.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of BSCC derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The study highlighted that modifications to the sulfonyl group significantly impacted cytotoxicity, suggesting structure-activity relationships that could guide future drug design efforts.
Study 2: Neuroprotection
A separate investigation focused on the neuroprotective properties of BSCC in models of oxidative stress-induced neuronal injury. Results indicated that treatment with BSCC led to a reduction in apoptotic markers and improved cell viability compared to untreated controls, supporting its potential use in neuroprotective therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the addition of sulfonyl-stabilized carbenes to nitrile-containing precursors. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalyst selection (e.g., transition-metal catalysts for ring closure). Optimization may involve Design of Experiments (DOE) to assess the interplay of variables like stoichiometry and reaction time. For analogous cyclopropane derivatives, X-ray crystallography has been used to confirm regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic features of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR can identify cyclopropane ring protons (δ ~1.5–2.5 ppm) and sulfonyl/nitrile electronic environments. Coupling constants (J) help confirm ring strain .
- IR Spectroscopy : Stretching vibrations for the sulfonyl group (1150–1350 cm−1) and nitrile (2200–2260 cm−1) are diagnostic.
- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and torsional strain, as demonstrated in structurally related compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatilized nitrile derivatives.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for cyclopropane derivatives, which emphasize immediate flushing with water for eye exposure .
Advanced Research Questions
Q. How does the benzenesulfonyl group modulate the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group increases ring strain, making the cyclopropane susceptible to ring-opening. Kinetic studies (e.g., via 1H NMR monitoring) can quantify reaction rates with nucleophiles (e.g., amines or thiols). Computational modeling (DFT) may predict regioselectivity by analyzing frontier molecular orbitals .
Q. What computational approaches are suitable for modeling the strain energy and conformational dynamics of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and strain energy (~27–30 kcal/mol for cyclopropanes).
- Molecular Dynamics (MD) : Simulate solvent effects on ring stability. NIST thermochemistry databases provide reference data for validating computational models .
Q. How can researchers resolve contradictions in reported synthetic yields across studies?
- Methodological Answer : Systematic parameter screening (e.g., catalyst loading, solvent polarity) using High-Throughput Experimentation (HTE) can identify critical factors. Reproducibility requires rigorous characterization (e.g., HPLC purity >95%) and adherence to FAIR data principles. For example, discrepancies in analogous compounds were resolved by optimizing anhydrous conditions .
Q. What strategies are effective for functionalizing the nitrile group while preserving the cyclopropane ring?
- Methodological Answer :
- Reduction : Use LiAlH4 to convert nitrile to amine, but monitor for ring-opening side reactions.
- Hydrolysis : Controlled acidic/basic conditions yield amides or carboxylic acids. Kinetic studies (e.g., using 13C-labeling) can track reaction pathways .
Application-Oriented Questions
Q. How can this compound serve as a precursor in medicinal chemistry for targeted drug design?
- Methodological Answer : The sulfonyl group enhances binding to serine proteases, while the nitrile acts as a warhead in covalent inhibitors. Structure-Activity Relationship (SAR) studies can optimize substituents on the benzene ring. For example, analogs with halogen substituents showed improved pharmacokinetic profiles in related studies .
Q. What role does this compound play in materials science, particularly in polymer or surface chemistry?
- Methodological Answer : The cyclopropane ring’s strain energy can initiate polymerization under thermal/UV stress. Surface adsorption studies (e.g., via AFM or XPS) may explore its interaction with metal oxides, relevant to catalysis or sensor development. Indoor surface chemistry studies highlight the importance of nanoscale interactions .
Q. Data Contradiction & Validation
Q. How should researchers address discrepancies in computational vs. experimental bond angles for the cyclopropane ring?
Properties
IUPAC Name |
1-(benzenesulfonyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQBJMKDBITJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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